Chromoionophore III
CAS No.: 149683-18-1
Cat. No.: VC21163048
Molecular Formula: C38H55N3O
Molecular Weight: 569.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149683-18-1 |
|---|---|
| Molecular Formula | C38H55N3O |
| Molecular Weight | 569.9 g/mol |
| IUPAC Name | N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine |
| Standard InChI | InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 |
| Standard InChI Key | ICVAQSQRYBGWQH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 |
| Canonical SMILES | CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 |
Introduction
The compound is a powder at room temperature and demonstrates limited miscibility with water , which is consistent with its high LogP value indicating significant lipophilicity. This hydrophobic characteristic is essential for its incorporation into polymeric membranes for sensing applications.
Synonyms and Identification
Chromoionophore III is known by several synonyms in scientific literature and commercial catalogs. These alternative identifiers are presented in Table 2.
Table 2: Synonyms and Identifiers for Chromoionophore III
| Synonym/Identifier | Type |
|---|---|
| ETH 5350 | Commercial designation |
| N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | IUPAC name |
| 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine | Alternative IUPAC name |
| (Z)-N,N-diethyl-5-(2-octyldecylimino)-5H-benzo[a]phenoxazin-9-amine | Stereochemical designation |
| MFCD00213937 | MDL number |
| SCHEMBL599591 | Database identifier |
| DTXSID10402894 | DSSTox Substance ID |
The compound is also commercially available as "Chromoionophore III, Selectophore™" for research applications .
Chemical Characteristics and Behavior
Structural Features
Chromoionophore III belongs to the larger family of chromoionophores, which are specialized dyes designed to change their spectral properties in response to protonation/deprotonation processes. The compound's structure combines a rigid heterocyclic core with flexible alkyl substituents, creating a molecule that balances chromophoric properties with appropriate lipophilicity for membrane incorporation.
The benzo[a]phenoxazine core constitutes the primary chromophore, with its extended π-conjugated system responsible for the compound's optical absorption and emission characteristics. The diethylamino group at position 9 and the octyldecylimino group at position 5 influence both the spectroscopic properties and the acid-base behavior of the molecule.
Reactivity and Stability
Chromoionophore III is reported to be stable under normal laboratory conditions but should be stored at 2-8°C to maintain its integrity . The compound is considered hazardous according to OSHA regulations, indicating potential reactivity under certain conditions .
The material safety data indicates that Chromoionophore III should be protected from incompatible materials, particularly oxidizing agents, which could potentially react with the compound . The stability of Chromoionophore III is important for its reliability in long-term sensing applications, where consistent performance is required.
Applications in Analytical Chemistry
Optical Sensing Applications
Chromoionophore III is primarily utilized in the development of optical sensors, particularly those based on polymeric membranes. These optical sensors, often called "optodes," use Chromoionophore III as a transducer component that converts chemical information into measurable optical signals .
The incorporation of Chromoionophore III into plasticized poly(vinyl chloride) films creates sensing membranes that can be used for various analytical applications. These sensing films operate on the principle that the binding of target analytes induces changes in the protonation state of the chromoionophore, resulting in measurable spectral changes .
Ion-Selective Optical Sensors
Chromoionophore III plays a crucial role in the development of ion-selective optical sensors. It is particularly notable for its use in nitrite-selective bulk optodes, where it functions as a pH-sensitive indicator dye that responds to ion-binding events .
In these sensors, Chromoionophore III is typically combined with ionophores (ion-selective binding agents) in polymeric films. When the target ion binds to the ionophore, protons are either released or consumed to maintain charge neutrality within the membrane, changing the protonation state of Chromoionophore III and producing a measurable optical signal .
Research has shown that Chromoionophore III can be used effectively with various ionophores to create sensors for different ions. For example, when combined with cobalt(III) corrole or rhodium(III) porphyrin species, it has been used to develop nitrite-selective sensors with improved selectivity over interfering ions like thiocyanate and perchlorate .
pH Sensing Mechanisms
Chromoionophore III functions as a pH indicator within optical sensing membranes. The compound can exist in protonated and deprotonated forms with distinct absorption spectra, allowing for the construction of sensors that respond to changes in hydrogen ion concentration .
The mechanism of pH sensing with Chromoionophore III involves a change in its protonation state, which is accompanied by a shift in its absorption spectrum. This spectral shift can be monitored using absorbance spectroscopy, providing a quantitative measure of pH or related parameters .
In the context of ion-selective optodes, Chromoionophore III's pH sensitivity is coupled with the ion-binding events of the ionophore, creating a system that indirectly detects ions through their effect on the protonation state of the chromoionophore .
Research Applications and Developments
Sensor Technology Integration
Chromoionophore III has been successfully integrated into various sensor technologies, including those for the detection of nitrite and the monitoring of nitric oxide release rates from polymer materials . These applications highlight the compound's utility in environmental monitoring and biomedical research.
In one significant application, Chromoionophore III has been incorporated into optical sensors designed to detect the emission rates of nitric oxide from NO-releasing polymers containing S-nitroso-N-acetyl-penicillamine . This represents an important application in biomaterials research and drug delivery system development.
Comparative Performance with Other Chromoionophores
Research indicates that Chromoionophore III is one of several chromoionophores (numbered I through VII) used in analytical chemistry . Each chromoionophore has distinct spectroscopic properties and protonation characteristics that make it suitable for specific applications.
The choice between different chromoionophores depends on factors such as:
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The nature of the target analyte
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The required detection range
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The matrix in which detection occurs
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The detection mode (absorbance vs. fluorescence)
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The compatibility with other sensor components
The literature indicates that Chromoionophore III has been effectively used in sensors where its specific protonation behavior and spectroscopic properties are advantageous .
Current Research Directions
Current research involving Chromoionophore III focuses on enhancing the selectivity, sensitivity, and stability of optical sensors. Innovations include:
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Development of new polymer matrices to improve sensor durability and response time
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Combination with novel ionophores to target previously challenging analytes
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Integration into microfluidic and miniaturized sensing platforms
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Application in environmental monitoring and biomedical diagnostics
Research by McNaughton et al. has explored the use of Chromoionophore III in magnetic microdrills as modulated fluorescent pH sensors, suggesting potential applications in localized pH monitoring in complex environments .
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